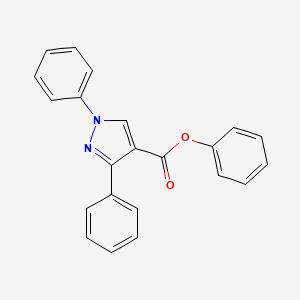![molecular formula C18H18N2O3 B5801540 N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide, also known as AA-NH2, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in cancer cell growth. N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDAC activity, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide has been shown to have both biochemical and physiological effects. Biochemically, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide inhibits HDAC activity, leading to changes in gene expression and cell cycle regulation. Physiologically, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide has been shown to induce apoptosis in cancer cells, leading to cell death and tumor regression.
实验室实验的优点和局限性
One of the advantages of N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide for lab experiments is its high purity, which allows for accurate and reproducible results. N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide is its potential toxicity, which can limit its use in certain experiments. Additionally, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide may not be effective against all types of cancer cells, which can limit its potential applications.
未来方向
There are several future directions for research on N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide. One direction is to further investigate its mechanism of action and identify specific targets for cancer therapy. Another direction is to design and synthesize new analogs of N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide with improved pharmacological properties, such as increased potency and selectivity. Additionally, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide could be used as a tool to study protein-ligand interactions and to identify new drug targets in chemical biology. Finally, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide could be studied in combination with other drugs or therapies to enhance its anticancer effects.
合成方法
The synthesis of N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide involves the reaction of 4-(allyloxy)benzoyl chloride with N-(3-aminophenyl) acetamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide in high purity.
科学研究应用
N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide has shown potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. In medicinal chemistry, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide has been used as a lead compound to design and synthesize new analogs with improved pharmacological properties. In chemical biology, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide has been used as a tool to study protein-ligand interactions and to identify new drug targets.
属性
IUPAC Name |
N-(3-acetamidophenyl)-4-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-11-23-17-9-7-14(8-10-17)18(22)20-16-6-4-5-15(12-16)19-13(2)21/h3-10,12H,1,11H2,2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRCLTZKEUWATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-4-(prop-2-en-1-yloxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-phenyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5801461.png)
![N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B5801464.png)

![methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5801476.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5801481.png)

![ethyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5801490.png)
![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)
![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)

![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)
